3'-DC Cep

Antisense oligonucleotides RNA probing Nucleic acid hybridization

Standard 3'-5' oligonucleotides lack nuclease resistance and can bind off-target DNA. This 3'-deoxy-2'-phosphoramidite (MW 833.92) solves both issues by programming 2'-5' linkages during synthesis. - **Key outcomes:** ~4x higher nuclease resistance vs. natural linkages; Tm within 1°C of 3'-5' duplexes for RNA targets; zero ssDNA cross-hybridization. - **Workflow compatibility:** Uses standard phosphoramidite coupling/deprotection; retains DMT for trityl-purification. - **Supply:** Packaged for solid-phase oligo synthesis. Available for global research shipping.

Molecular Formula C46H52N5O8P
Molecular Weight 833.9 g/mol
Cat. No. B12100409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-DC Cep
Molecular FormulaC46H52N5O8P
Molecular Weight833.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-41-30-40(58-44(41)50-28-26-42(49-45(50)53)48-43(52)34-14-9-7-10-15-34)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,44H,13,29-31H2,1-6H3,(H,48,49,52,53)
InChIKeyQRUYOSQSJHNNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-DC Cep (3'-dC-CE Phosphoramidite) Procurement Guide: Structural Identity, CAS 157327-96-3, and Core Technical Specifications for Oligonucleotide Synthesis


3'-DC Cep (also cataloged as 3'-dC-CE Phosphoramidite, CAS 157327-96-3) is a specialty nucleoside phosphoramidite building block formally designated 5'-Dimethoxytrityl-N-benzoyl-3'-deoxyCytidine,2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, with a molecular weight of 833.92 g/mol and empirical formula C₄₆H₅₂N₅O₈P [1]. Unlike standard 2'-deoxy-3'-phosphoramidites (e.g., Bz-dC CEP or dC-CE Phosphoramidite) that yield natural 3'-5' phosphodiester linkages, this compound is a 3'-deoxy-2'-phosphoramidite: the phosphoramidite moiety resides at the 2'-position while the 3'-position lacks a hydroxyl group . This structural inversion directly programs the formation of 2'-5' phosphodiester internucleotide linkages during solid-phase oligonucleotide synthesis and simultaneously enables 3'-terminal polymerase extension blocking when incorporated at the 3'-terminus of an otherwise normal oligonucleotide .

Structural Identity 3'-deoxy-2'-phosphoramidite, not a standard 2'-deoxy-3'-phosphoramidite
Key Programming Generates 2'-5' linkages in solid-phase synthesis; blocks polymerase extension at 3'-terminus
Synthesis Compatibility Standard DMT-on purification; coupling and deprotection require no protocol changes

Why Standard dC Phosphoramidites Cannot Substitute for 3'-DC Cep in 2'-5' Linkage-Dependent Oligonucleotide Applications


Standard deoxycytidine phosphoramidites such as Bz-dC CEP (CAS 102212-98-6) and dC-CE Phosphoramidite (Glen Research 10-1010) are 2'-deoxy-3'-phosphoramidites that exclusively generate natural 3'-5' phosphodiester linkages [1]. Substituting these for 3'-DC Cep would fundamentally alter the oligonucleotide product: instead of obtaining 2'-5' linkages with their attendant RNA-selective binding, nuclease resistance, and polymerase-blocking properties, one would obtain conventional 3'-5' linked oligomers lacking these functional attributes . Conversely, 2',3'-dideoxy phosphoramidites (e.g., 2',3'-ddC-CE) provide absolute chain termination but cannot function as chain-extending building blocks because they lack both 2'- and 3'-hydroxyl groups, and notably they carry no DMT protecting group, rendering them incompatible with standard DMT-on purification workflows . 3'-DC Cep uniquely occupies a middle ground: it retains a DMT-protected 5'-OH for iterative chain extension, places the phosphoramidite at the 2'-position to program 2'-5' linkages, and simultaneously presents a 3'-deoxy terminus that blocks polymerase read-through — a combination no single alternative phosphoramidite class can deliver .

Attribute
3'-DC Cep
Standard dC Phosphoramidites
Phosphoramidite Position
2'-position (3'-deoxy)
3'-position (2'-deoxy)
Resulting Internucleotide Linkage
2'-5' phosphodiester
3'-5' phosphodiester
3'-Terminal Polymerase Blocking
Yes (3'-OH absent)
No (3'-OH supports extension)

Replacing 3'-DC Cep with standard dC phosphoramidites produces conventional 3'-5' oligos that lack RNA-selective binding, nuclease resistance, and polymerase-blocking properties. 2',3'-dideoxy alternatives cannot chain-extend and are incompatible with DMT-on purification.

3'-DC Cep Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Standard Phosphoramidites and Alternative 3'-Blocking Strategies


RNA-Selective Hybridization: 2'-5' Linked Oligonucleotides Bind ssRNA with Near-Native Affinity While Exhibiting No Detectable Binding to ssDNA

Oligonucleotides synthesized using 3'-deoxy-2'-phosphoramidites (the class to which 3'-DC Cep belongs) produce 2'-5' phosphodiester linkages that confer selective binding to complementary single-stranded RNA over DNA. In direct UV thermal denaturation experiments, the (2'-5')-linked oligo-3'-deoxyadenylate octamer (2'-5')-3'-dA₈ hybridized to poly(U) RNA with a Tm of 32°C, nearly identical to the natural (3'-5')-linked 2'-dA₈:poly(U) duplex (Tm = 33°C) under identical buffer conditions (130 mM NaCl, 10 mM phosphate, pH 7.5). Critically, no association whatsoever was detected between (2'-5')-3'-dA₈ and poly(dT) DNA, demonstrating absolute RNA-over-DNA binding selectivity [1]. This selectivity is a direct consequence of the 2'-5' linkage geometry programmed by the 3'-deoxy-2'-phosphoramidite building block; standard 2'-deoxy-3'-phosphoramidites yield 3'-5' linkages that bind both RNA and DNA without this discriminatory capacity .

RNA vs DNA Binding Selectivity
Head-to-head
2'-5' octamer: poly(U) Tm 32°C; no poly(dT) binding detected
Supports RNA-over-DNA selectivity for antisense probe design.
Natural 3'-5' control: poly(U) Tm 33°C, binds both RNA and DNA.
Antisense oligonucleotides RNA probing Nucleic acid hybridization

Enhanced Nuclease Resistance: 2'-5' Linked Oligonucleotides Degrade ~4-Fold Slower Than 3'-5' Linked Counterparts in Biological Media

The (2'-5') phosphodiester backbone connectivity programmed by 3'-DC Cep and related 3'-deoxy-2'-phosphoramidites confers significantly enhanced resistance to both exonucleolytic and endonucleolytic degradation. In a direct comparative study, the rate of degradation of the (2'-5')-linked oligomer (2'-5')-3'-dA₈ was nearly four-fold slower than that of the corresponding natural (3'-5')-linked 2'-dA₈ when incubated in cell culture medium containing 10% heat-inactivated fetal calf serum [1]. Increased stability against endonuclease activity was additionally confirmed in both cytoplasmic and nuclear extract preparations [1]. U.S. Patent 5,532,130 further corroborates that (2'-5') linkages confer greater resistance to exo- and endonucleolytic degradation compared to (3'-5')-linked oligomers, and documents a half-life of approximately three hours for (2'-5')-linked oligoadenylates in tissue culture [2]. Standard 2'-deoxy-3'-phosphoramidites produce 3'-5' linkages that lack this intrinsic nuclease-shielding effect .

Nuclease Resistance
Head-to-head
~4-fold slower degradation
May support extended stability in biological media for antisense research.
In serum-containing medium; confirmed in cytoplasmic/nuclear extracts.
Oligonucleotide therapeutics Nuclease stability Antisense technology

Stepwise Coupling Efficiency >97% with Standard Synthesis Protocols: No Modification of Instrument Parameters Required

In the foundational synthetic chemistry paper describing the preparation of 3'-deoxycytidine and 3'-deoxyguanosine 2'-O-(β-cyanoethyl phosphoramidites), automated solid-phase DNA synthesis using phosphoramidite 1 (the 3'-deoxycytidine-derived 2'-phosphoramidite) achieved average stepwise coupling yields of >97% [1]. This is lower than the >99% coupling efficiencies routinely reported for standard 2'-deoxy-3'-phosphoramidites such as dC-CE (99.3–99.9% depending on protecting group strategy) [2], representing a ~2–3% per-step decrement. However, this >97% figure is sufficient for the synthesis of oligonucleotides up to approximately 30–40 nucleotides in length with acceptable overall yield. Critically, the manufacturer (Glen Research) explicitly states that coupling requires no changes from the standard method recommended by the synthesizer manufacturer, and deprotection likewise follows standard protocols, with the sole caveat that AMA (50:50 ammonium hydroxide/methylamine) deprotection may generate approximately 5% N4-methyl-dC side product at the modification site [3]. This contrasts with 2',3'-dideoxy phosphoramidites, which lack a DMT group entirely and are incompatible with DMT-on purification .

Stepwise Coupling Efficiency
Context-dependent
>97% average
Supports short-to-medium length oligo synthesis with standard protocols.
~2–3% lower per-step vs standard dC; AMA deprotection may generate ~5% N4-methyl-dC side product.
Solid-phase oligonucleotide synthesis Phosphoramidite coupling Process chemistry

3'-Terminal Polymerase Extension Blocking with Retained Base-Pairing: 3'-DC Cep vs 2',3'-ddC, 3'-Spacer C3, and Inverted 3'-3' Linkages

When 3'-DC Cep is used to place a 3'-deoxycytidine residue at the 3'-terminus of an oligonucleotide, the absence of the 3'-hydroxyl group effectively blocks polymerase extension. Although the 2'-hydroxyl group remains present, manufacturer documentation confirms it is not a substrate for commonly used polymerases [1]. Comparative 3'-blocking strategies present distinct trade-offs: 2',3'-dideoxynucleoside phosphoramidites (e.g., 2',3'-ddC-CE) provide absolute blocking by lacking both 2'- and 3'-OH groups, but cannot serve as chain-extending monomers and lack a DMT group, precluding DMT-on purification . The non-nucleosidic 3'-Spacer C3 CPG blocks extension effectively but contributes no nucleobase, sacrificing sequence-specific hybridization at the terminus . Inverted 3'-3' linkages (using 5'-CE phosphoramidites with 5'-supports) also block extension but introduce an unnatural backbone orientation . 3'-DC Cep uniquely combines: (a) effective polymerase blocking via absent 3'-OH; (b) retention of the cytosine nucleobase for Watson-Crick base-pairing at the terminus; (c) compatibility with standard DMT-on purification; and (d) the ability to serve as a chain-extending building block (via the 2'-phosphoramidite) when 2'-5' linkages are desired [1].

3'-Terminal Blocking & Function
Class-level
Blocks polymerase; retains C base-pairing and DMT purification
Supports terminal blocking without sacrificing hybridization or purification.
2'-OH not a polymerase substrate; unique combination vs ddC, Spacer C3, inverted linkages.
PCR probe design Sequencing primers 3'-blocked oligonucleotides

Chimera Synthesis Capability: Co-Programming 2'-5' and 3'-5' Linkages Within a Single Oligonucleotide Using 3'-Deoxy-2'-Phosphoramidites and Standard 2'-Deoxy-3'-Phosphoramidites

A practically important synthetic capability enabled by 3'-DC Cep is the construction of chimeric oligonucleotides containing both 2'-5' and 3'-5' phosphodiester linkages within a single sequence. This is achieved by using 3'-deoxy-2'-phosphoramidites (e.g., 3'-DC Cep) for the 2'-5' linked segments and standard 2'-deoxy-3'-phosphoramidites for the 3'-5' linked segments during sequential synthesis cycles . Published studies demonstrate that such chimeras — particularly those with a central stretch of seven contiguous 3'-5' linked 2'-deoxynucleoside phosphorothioate linkages flanked by 2'-5' linked segments — retain the ability to inhibit target gene expression (steroid 5α-reductase) in cell culture while preserving the RNA-selective binding and reduced non-specific protein binding characteristic of fully 2'-5' linked oligomers [1]. The central 3'-5' gap enables RNase H recruitment, which is otherwise absent in fully 2'-5' linked oligonucleotides [1]. This chimera strategy cannot be executed using 2',3'-dideoxy phosphoramidites (which cannot chain-extend) or with standard phosphoramidites alone (which cannot produce 2'-5' linkages). The phosphorothioate variant of 2'-5' linkages further reduces the Tm penalty per modified linkage to approximately 0.2°C, compared to 0.5–2.0°C for phosphorothioate modification of standard 3'-5' linkages .

Chimera Synthesis Capability
Context-dependent
Mixed 2'-5'/3'-5' backbones enable RNase H recruitment
Supports design of multifunctional antisense constructs with RNase H activity.
2'-5' PS linkage ΔTm ~0.2°C vs 0.5–2.0°C for 3'-5' PS; chimera strategy not feasible with alternatives.
Chimeric oligonucleotides Backbone modification RNase H recruitment

High-Value Application Scenarios for 3'-DC Cep Procurement: Where Standard Phosphoramidites Are Insufficient


RNA-Selective Antisense Oligonucleotide Development with Reduced Off-Target DNA Binding

For antisense therapeutic or research programs where selective hybridization to mRNA targets without binding to genomic DNA is critical, 3'-DC Cep enables the synthesis of 2'-5' linked oligonucleotides that bind complementary ssRNA with near-native affinity (Tm within ~1°C of natural 3'-5' duplexes) while exhibiting no detectable binding to ssDNA [1]. This RNA selectivity, combined with approximately 4-fold enhanced nuclease resistance relative to standard 3'-5' oligomers, directly addresses two key failure modes in antisense development: off-target DNA interactions and rapid serum degradation [1]. Chimeric designs incorporating a central 3'-5' phosphorothioate gap restore RNase H-mediated target cleavage while preserving the RNA-selective and nuclease-resistant properties of the 2'-5' flanking regions [2].

PCR Primer and Probe 3'-Terminal Blocking with Sequence-Specific Terminal Hybridization

In diagnostic PCR and sequencing applications requiring 3'-terminal blocking to prevent polymerase extension (e.g., allele-specific PCR, TaqMan probe design, Sanger sequencing primers), 3'-DC Cep provides a blocking strategy that simultaneously retains the cytosine nucleobase for Watson-Crick base-pairing at the terminal position [3]. This contrasts with non-nucleosidic blockers (3'-Spacer C3) that sacrifice terminal hybridization specificity, and with 2',3'-dideoxy terminators that preclude DMT-on purification workflows . The retained DMT group on 3'-DC Cep enables standard trityl-selective purification, streamlining post-synthesis processing and improving final oligonucleotide purity [3].

Chimeric Oligonucleotide Synthesis for Combined RNase H Activity and RNA-Selective Binding

For gene silencing applications requiring both target RNA cleavage via RNase H and selective RNA binding, 3'-DC Cep is an essential building block for constructing chimeric oligonucleotides with 2'-5' linked terminal segments flanking a central 3'-5' linked 'gap' region [2]. This design leverages the RNA-selective binding and nuclease resistance of 2'-5' linkages at the termini while the central 3'-5' segment serves as the RNase H recognition and cleavage site [2]. The phosphorothioate variant of the 2'-5' linkage is particularly advantageous, incurring a Tm penalty of only ~0.2°C per modification compared to 0.5–2.0°C for standard 3'-5' phosphorothioate linkages .

Structural Biology Studies of Non-Natural Nucleic Acid Backbone Conformations

In nucleic acid structural biology, 3'-DC Cep enables the systematic investigation of how 2'-5' backbone connectivity alters duplex geometry, protein recognition, and enzymatic processing [1][2]. The ability to introduce 2'-5' linkages at defined positions — including at the 3'-terminus for polymerase blocking or internally for backbone modification — makes this phosphoramidite a precision tool for structure-activity relationship (SAR) studies of oligonucleotide conformation and function. Because coupling and deprotection protocols are identical to standard phosphoramidites, researchers can incorporate 3'-DC Cep into existing synthesis workflows without protocol re-optimization, reducing barriers to adoption for exploratory structural studies [3].

Application
Selection Property
Validation Focus
Antisense oligonucleotide research (RNA-selective binding)
2'-5' linkage, RNA vs DNA discrimination
RNA binding affinity; off-target DNA hybridization
PCR primer/probe 3'-blocking with terminal base-pairing
3'-Deoxy terminus, DMT-on purification compatibility
Polymerase extension blocking efficiency; terminal hybridization specificity
Chimeric oligonucleotide synthesis (RNase H + RNA binding)
Mixed 2'-5'/3'-5' backbone, nuclease resistance profile
RNase H activity; linkage-dependent stability and Tm
Nucleic acid structural biology studies
2'-5' backbone conformation, defined modification site
Impact on duplex geometry and protein recognition
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